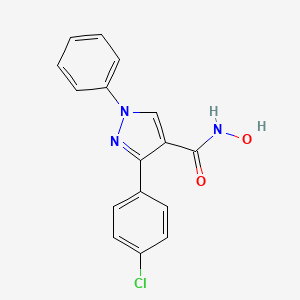
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, also known as MIPEP or N-1-(3-methylindol-1-yl)-2-(1-piperidinyl) ethanone, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MIPEP is a piperidine-based compound that belongs to the class of indole-based compounds. MIPEP has been synthesized using a variety of methods and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine, serotonin, and sigma receptors. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection and neurotransmitter release.
Biochemical and Physiological Effects:
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antipsychotic effects. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, and can improve cognitive function in animal models of schizophrenia. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential therapeutic applications in various diseases. However, 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, including the optimization of synthesis methods to improve the yield of the product, the study of the mechanism of action of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, and the development of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone-based therapeutic agents for various diseases. Other future directions include the study of the pharmacokinetics and pharmacodynamics of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone and the exploration of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone's potential as a diagnostic tool for various diseases. Overall, 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has significant potential as a therapeutic agent and warrants further research.
Synthesis Methods
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone can be synthesized using a variety of methods, including the reaction of 3-methylindole and 1-piperidin-1-yl-ethanone in the presence of a catalyst. The reaction can be carried out using different solvents and at different temperatures to optimize the yield of the product. Other methods of synthesis include the reaction of 3-methylindole and 1-piperidin-1-yl-propan-1-one and the reaction of 3-methylindole and 1-piperidin-1-yl-butane-1-one.
Scientific Research Applications
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has also been found to have antipsychotic effects and can improve cognitive function in animal models of schizophrenia.
properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-7-3-4-8-15(14)17)11-16(19)18-9-5-2-6-10-18/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYNGWTYFMKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)

![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)

![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)



![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)